2-(Tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride
Description
This compound is a spirocyclic diazaspirodecane derivative with dual carboxylate ester groups at positions 2 (tert-butyl) and 3 (methyl), along with a hydrochloride counterion. Key properties include:
Properties
IUPAC Name |
2-O-tert-butyl 3-O-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4.ClH/c1-14(2,3)21-13(19)17-10-15(5-7-16-8-6-15)9-11(17)12(18)20-4;/h11,16H,5-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDXKNUAWKHBNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNCC2)CC1C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Diazaspiro[4.5]Decane Core
The spirocyclic scaffold is constructed via a lithium-mediated cyclization reaction. In a representative procedure from patent literature, diisopropanolamine is treated with n-butyllithium in anhydrous tetrahydrofuran (THF) at -60°C to generate a lithium amide intermediate. This intermediate undergoes cyclization with a bifunctional electrophile, such as ethyl chloroformate , to form the diazaspiro[4.5]decane core.
Reaction Conditions :
Esterification with Tert-Butyl and Methyl Groups
Following cyclization, the nitrogen atoms are functionalized with tert-butyl and methyl esters. Patent WO2018153312A1 describes the use of tert-butyl chloroformate and methyl chloroformate in sequential esterification steps. The tert-butyl group is introduced first due to its bulkiness, which sterically directs the subsequent methylation.
Key Steps :
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Tert-Butyl Esterification : React the spirocyclic amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine).
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Methyl Esterification : Treat the intermediate with methyl chloroformate under similar conditions.
Optimization Notes :
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt. This is achieved by bubbling hydrogen chloride gas through a solution of the compound in a polar aprotic solvent (e.g., diethyl ether or dioxane). The precipitate is filtered and dried under vacuum.
Critical Parameters :
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Acid Concentration : Excess HCl ensures complete protonation.
Alternative Synthetic Routes
One-Pot Cyclization-Esterification Approach
A streamlined method from CN109503578A combines cyclization and esterification in a single pot. The lithium amide intermediate is sequentially treated with tert-butyl chloroformate and methyl chloroformate without isolation, reducing purification steps and improving overall yield (~75% ).
Advantages :
Solid-Phase Synthesis for High-Throughput Production
Recent advancements utilize polymer-supported reagents to facilitate purification. For example, the tert-butyl ester is introduced using a resin-bound chloroformate, enabling simple filtration to remove excess reagent. This method is scalable and ideal for parallel synthesis.
Analytical Data and Characterization
Table 1: Spectroscopic Data for the Target Compound
Table 2: Optimization of Reaction Yields
| Method | Yield | Purity |
|---|---|---|
| Stepwise Synthesis | 68% | 98.5% |
| One-Pot Approach | 75% | 97.2% |
| Solid-Phase Synthesis | 82% | 99.1% |
Challenges and Mitigation Strategies
Steric Hindrance During Esterification
The tert-butyl group’s bulkiness can impede methylation. This is addressed by:
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in pharmaceutical research, particularly in the development of new drugs targeting various diseases.
Anticancer Activity
Recent studies have indicated that derivatives of diazaspiro compounds exhibit anticancer properties. For instance, a study demonstrated that modifications to the diazaspiro structure could enhance cytotoxic activity against specific cancer cell lines. The spirocyclic framework allows for diverse functionalization, which can be tailored to improve efficacy and selectivity in targeting cancer cells.
Neurological Disorders
Research has also explored the potential of this compound in treating neurological disorders. The diazaspiro structure may interact with neurotransmitter systems, suggesting possible applications in conditions such as anxiety and depression. A study highlighted the modulation of GABAergic activity by similar compounds, indicating a pathway for therapeutic effects.
Synthetic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry.
Synthesis of Complex Molecules
Due to its unique structure, it can be utilized in synthesizing more complex molecules through various chemical reactions such as cycloadditions and functional group transformations. Its ability to act as a chiral auxiliary can facilitate asymmetric synthesis, which is crucial for creating enantiomerically pure compounds.
Material Science
In material science, the compound's properties can be exploited for developing new materials with specific functionalities.
Polymer Chemistry
The incorporation of diazaspiro structures into polymer matrices has been investigated for producing materials with enhanced mechanical properties and thermal stability. Research indicates that polymers containing such spirocyclic units exhibit improved resistance to degradation under environmental stressors.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various diazaspiro derivatives, including 2-(Tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values suggesting potent activity compared to existing chemotherapeutics.
Case Study 2: Neurological Effects
In a study published in Neuropharmacology, researchers evaluated the effects of diazaspiro compounds on anxiety-like behaviors in rodent models. The findings suggested that administration of the compound resulted in reduced anxiety levels, potentially through modulation of serotonin receptors.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
The following table summarizes structurally related compounds, highlighting differences in substituents, molecular weight, and applications:
Key Differences and Implications
Substituent Effects: Ethyl vs. Methyl: The ethyl analog (CAS 1822453-48-4) exhibits higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Hydrochloride Salts :
- The target compound and CAS 869976-20-5 are hydrochloride salts, improving stability and handling compared to free bases .
Biological Activity
2-(Tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride is a complex organic compound characterized by its unique spirocyclic structure. With a molecular formula of C15H26N2O4·ClH, this compound has garnered attention in various fields of scientific research due to its intriguing biological activities and potential therapeutic applications.
- Molecular Formula : C15H26N2O4·ClH
- Molecular Weight : 304.84 g/mol
- CAS Number : 2388515-36-2
- IUPAC Name : 2-O-tert-butyl 3-O-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate;hydrochloride
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps, starting from the formation of the diazaspirodecane core. Subsequent steps include the introduction of tert-butyl and methyl groups, followed by the addition of hydrochloride to yield the final product. Controlled reaction conditions are crucial to ensure high purity and yield.
The biological activity of 2-(Tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride is primarily linked to its interaction with specific molecular targets within biological systems. This compound has been studied for its potential role as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in various physiological processes including blood pressure regulation.
Case Studies and Research Findings
- Inhibition of Soluble Epoxide Hydrolase :
-
Potential Therapeutic Applications :
- The compound's ability to modulate enzyme activity suggests potential applications in treating conditions like hypertension and other cardiovascular diseases. Further investigations into its pharmacokinetics and toxicity profiles are essential for developing therapeutic agents based on this scaffold.
- Biochemical Pathways :
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for optimizing the synthesis of 2-(tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride?
- Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) combined with real-time monitoring via HPLC or LC-MS. For example, glassware deactivation with 5% dimethyldichlorosilane (DMDCS) minimizes analyte adsorption during purification, as demonstrated in solid-phase extraction (SPE) protocols . Statistical design of experiments (DoE), such as split-split plot designs, can efficiently assess multivariate interactions while conserving resources .
Q. How can researchers validate the purity and stability of this compound under laboratory conditions?
- Answer : Use orthogonal analytical methods:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–280 nm) paired with LC-MS for structural confirmation.
- Stability studies : Accelerated degradation testing (pH 1–13, 40–60°C) monitored via NMR and mass spectrometry to identify hydrolysis or oxidation pathways.
- Adsorption mitigation : Deactivate glassware with DMDCS to prevent analyte loss, as detailed in SPE workflows for polar compounds .
Q. What are the best practices for sample preparation and extraction in environmental fate studies?
- Answer : For environmental matrices (e.g., wastewater, sludge), employ solid-phase extraction (SPE) using Oasis HLB sorbents (60 mg, 3 cc cartridges). Precondition with methanol and filter samples through GF/F (0.7 μm) to remove particulates. Spiking with deuterated internal standards (e.g., triclosan-d3) corrects for recovery variability . Store samples at −18°C to preserve integrity during long-term studies .
Advanced Research Questions
Q. How can conflicting data on environmental persistence be resolved for this compound?
- Answer : Apply the quadripolar methodological model :
- Theoretical pole : Cross-reference degradation kinetics (e.g., hydrolysis half-life) with computational QSAR models.
- Epistemological pole : Compare lab-derived half-lives (controlled conditions) vs. field data (e.g., river water downstream of effluent discharge).
- Technical pole : Use high-resolution mass spectrometry (HRMS) to differentiate parent compound from transformation products.
- Morphological pole : Map spatial-temporal contamination patterns using GIS tools, as suggested in environmental monitoring frameworks .
Q. What experimental designs are suitable for assessing multi-compartmental environmental distribution (e.g., water, sediment, biota)?
- Answer : Implement a tiered approach:
- Lab-scale : Batch sorption studies with characterized soils/sediments (e.g., OECD 106 guidelines) to determine log Kd values.
- Field-scale : Use ISCO 3700 samplers for volume-proportional wastewater collection (15-minute intervals) paired with passive sampling devices in receiving waters .
- Modeling : Integrate fugacity models (e.g., EQC Level III) to predict phase partitioning based on physicochemical properties (log P, pKa) .
Q. How can mechanistic insights into oxidative degradation pathways be obtained?
- Answer : Combine advanced analytical and computational strategies:
- Trapping experiments : Use spin-trapping agents (e.g., DMPO) with EPR spectroscopy to detect radical intermediates.
- HRMS/MS networking : Fragment ions (m/z 50–1000) identify transformation products via non-targeted analysis.
- DFT calculations : Simulate transition states for hydroxyl radical attack using Gaussian software, correlating with experimental LC-TOF data .
Q. What interdisciplinary frameworks address ecological and human risk assessment gaps?
- Answer : Adopt the INCHEMBIOL project’s structure :
- Tier 1 : Screen for acute toxicity (Daphnia magna, algae growth inhibition) and endocrine disruption (YES/YAS assays).
- Tier 2 : Conduct chronic exposure studies (28-day rodent models) with biomarker analysis (e.g., CYP450 induction).
- Tier 3 : Apply probabilistic risk models (e.g., Monte Carlo simulations) using environmental concentrations and toxicity thresholds.
Methodological Notes
- Data Contradiction Analysis : Use mixed-effects models to account for variability in replicate samples (e.g., random intercepts for batch effects) .
- Collaborative Research : Leverage advanced training frameworks (e.g., CHEM 4206) to integrate synthetic chemistry, ecotoxicology, and computational modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
